molecular formula C20H18N2 B14811320 N-[(E)-(3-methylphenyl)methylidene]-N'-phenylbenzene-1,4-diamine

N-[(E)-(3-methylphenyl)methylidene]-N'-phenylbenzene-1,4-diamine

Cat. No.: B14811320
M. Wt: 286.4 g/mol
InChI Key: AUQRFGZUQGANDI-UHFFFAOYSA-N
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Description

N-(3-methylbenzylidene)-N’-phenyl-1,4-benzenediamine is a Schiff base compound. Schiff bases are characterized by the presence of an azomethine group (–HC=N–) and are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the reaction between 3-methylbenzaldehyde and N-phenyl-1,4-benzenediamine. Schiff bases have been extensively studied due to their diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbenzylidene)-N’-phenyl-1,4-benzenediamine typically involves the condensation reaction between 3-methylbenzaldehyde and N-phenyl-1,4-benzenediamine in the presence of an acid or base catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbenzylidene)-N’-phenyl-1,4-benzenediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(3-methylbenzylidene)-N’-phenyl-1,4-benzenediamine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, disrupting their normal function. The azomethine group plays a crucial role in binding to metal ions, facilitating various biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylbenzylidene)-N’-phenyl-1,4-benzenediamine is unique due to its specific structural configuration, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in coordination chemistry and as a potential therapeutic agent .

Properties

Molecular Formula

C20H18N2

Molecular Weight

286.4 g/mol

IUPAC Name

4-[(3-methylphenyl)methylideneamino]-N-phenylaniline

InChI

InChI=1S/C20H18N2/c1-16-6-5-7-17(14-16)15-21-18-10-12-20(13-11-18)22-19-8-3-2-4-9-19/h2-15,22H,1H3

InChI Key

AUQRFGZUQGANDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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